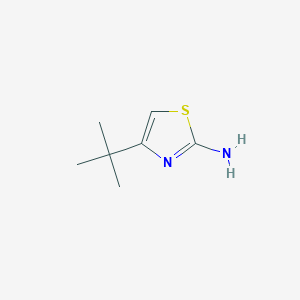

4-Tert-butyl-1,3-thiazol-2-amine

Overview

Description

4-Tert-butyl-1,3-thiazol-2-amine is a chemical compound with the CAS Number: 475632-10-1 . It has a molecular weight of 192.71 . The compound is typically stored at room temperature and is available in powder form .

Synthesis Analysis

A series of novel N-aryl-5- (benzo [d] [1,3]dioxol-5-ylmethyl)-4- (tert-butyl)thiazol-2-amines were synthesized and evaluated for their antitumor activities against HeLa, A549, and MCF-7 cell lines .Molecular Structure Analysis

The InChI code for 4-Tert-butyl-1,3-thiazol-2-amine is 1S/C7H12N2S.ClH/c1-7(2,3)5-4-10-6(8)9-5;/h4H,1-3H3,(H2,8,9);1H . This indicates the molecular structure of the compound.Physical And Chemical Properties Analysis

4-Tert-butyl-1,3-thiazol-2-amine is a powder at room temperature . It has a molecular weight of 156.247 .Scientific Research Applications

Pharmacological Applications Antitumor Activities

4-Tert-butyl-1,3-thiazol-2-amine has been utilized in the synthesis of compounds with antitumor activities. Novel derivatives have been evaluated against various cancer cell lines, showing promising results in inhibiting tumor growth .

Biological Activities Analgesic and Anti-inflammatory

This compound has also been part of studies related to analgesic and anti-inflammatory activities. Certain thiazole derivatives have shown significant effects in pain relief and reducing inflammation .

Asymmetric Synthesis Chiral Directing Group

In the field of chemistry, 4-Tert-butyl-1,3-thiazol-2-amine is used as a chiral directing group in asymmetric synthesis, which is crucial for creating specific enantiomers of a substance .

4. Antileishmanial Agents: Development of New Therapeutics Research has indicated that thiazole derivatives can serve as scaffolds for developing new antileishmanial agents, providing a potential pathway for treating leishmaniasis .

Tubulin Inhibitors Antiproliferative Activity

Another application is in the design and synthesis of tubulin inhibitors. These compounds have been evaluated for their antiproliferative activity against various human cancer cell lines .

Vibrational Spectroscopy Structural Analysis

4-Tert-butyl-1,3-thiazol-2-amine has been studied using vibrational spectroscopy to analyze its structure and properties, which is essential for understanding its interactions and reactivity .

Synthetic Chemistry Substituted Thiazoles Synthesis

It is also used in the synthesis of substituted thiazoles, which are important in the development of various pharmaceuticals and agrochemicals .

Antioxidant Properties In Vitro Evaluation

Lastly, thiazole derivatives synthesized using 4-Tert-butyl-1,3-thiazol-2-amine have been screened for their antioxidant properties, showing potent activity in vitro .

Mechanism of Action

Target of Action

4-Tert-butyl-1,3-thiazol-2-amine is a derivative of 2-aminothiazole, which has been identified as a promising scaffold in medicinal chemistry and drug discovery research . The compound has shown potent and selective inhibitory activity against a wide range of human cancerous cell lines such as breast, leukemia, lung, colon, CNS, melanoma, ovarian, renal, and prostate .

Mode of Action

It is suggested that the compound interacts with its targets, leading to changes that inhibit the growth of cancer cells . The compound’s interaction with its targets is likely to involve the formation of a hydrogen bond between the amino and triazole groups .

Pharmacokinetics

The compound’s solubility and molecular weight suggest that it may have good bioavailability .

Result of Action

The primary result of the action of 4-Tert-butyl-1,3-thiazol-2-amine is the inhibition of the growth of cancer cells. This is evidenced by the compound’s potent inhibitory activity against a wide range of human cancerous cell lines .

Safety and Hazards

properties

IUPAC Name |

4-tert-butyl-1,3-thiazol-2-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H12N2S/c1-7(2,3)5-4-10-6(8)9-5/h4H,1-3H3,(H2,8,9) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CUWZBHVYLVGOAB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)C1=CSC(=N1)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H12N2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00370159 | |

| Record name | 4-tert-Butyl-1,3-thiazol-2-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00370159 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

156.25 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4-Tert-butyl-1,3-thiazol-2-amine | |

CAS RN |

74370-93-7 | |

| Record name | 4-tert-Butyl-1,3-thiazol-2-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00370159 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q & A

Q1: What is the molecular structure of BTA and how has it been studied computationally?

A1: The research paper focuses on the theoretical investigation of BTA's structure and vibrational properties using computational chemistry methods. [] While it doesn't detail specific applications or interactions with biological targets, it sheds light on the molecule's fundamental characteristics. The study utilizes Hartree-Fock (HF) and Density Functional Theory (DFT) employing the B3LYP functional along with the 6-311+G basis set to model BTA. [] These calculations provide insights into the molecule's geometry, vibrational frequencies, and thermodynamic properties.

Q2: How well do the computational predictions align with experimental findings for BTA?

A2: The study compares the computationally predicted vibrational frequencies of BTA with those obtained experimentally using FTIR spectroscopy. [] The results indicate a strong correlation between the calculated and observed vibrational wavenumbers, particularly those derived using the B3LYP method. [] This agreement suggests the computational models employed effectively capture key structural and vibrational characteristics of BTA.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![1-(2-ethoxyethyl)-2-(piperidin-4-yl)-1H-benzo[d]imidazole](/img/structure/B189607.png)